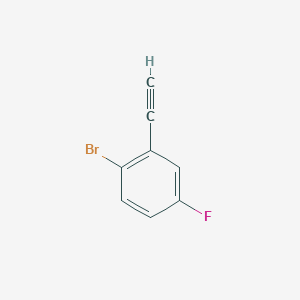

1-Bromo-2-ethynyl-4-fluorobenzene

Description

Strategic Positioning of 1-Bromo-2-ethynyl-4-fluorobenzene in Chemical Space

This compound occupies a unique and strategic position within the vast landscape of chemical compounds. Its structure, featuring a trifunctionalized benzene (B151609) ring, offers a remarkable convergence of reactivity and stability. The ortho-positioning of the bromo and ethynyl (B1212043) groups, combined with the para-fluorine substituent, creates a molecule with distinct electronic and steric properties. This specific arrangement allows for a high degree of control in synthetic transformations, making it a sought-after intermediate for the synthesis of more complex, highly substituted aromatic systems.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1693887-36-3 orgsyn.org |

| Molecular Formula | C₈H₄BrF uni.lu |

| Molecular Weight | 199.02 g/mol uni.lu |

| Appearance | Not specified in available literature |

| Purity | ≥95.0% (commercially available) chemsrc.com |

Significance of Bromine, Ethynyl, and Fluorine Functionalities in Aromatic Systems

The combination of bromine, ethynyl, and fluorine functionalities on a single aromatic ring imparts a unique set of chemical characteristics to this compound, making it a powerful tool in synthetic chemistry.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions. It is a key participant in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The reactivity of the C-Br bond is generally intermediate between that of C-I and C-Cl bonds, offering a good balance of reactivity and stability.

The ethynyl group is a linchpin for a multitude of transformations. Its terminal alkyne proton is acidic and can be readily deprotonated to form a nucleophilic acetylide, which can then participate in various coupling reactions, most notably the Sonogashira coupling. libretexts.orgorganic-chemistry.org Furthermore, the alkyne moiety can undergo cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, providing access to a wide range of carbocyclic and heterocyclic systems. The rigid, linear nature of the ethynyl group also makes it a valuable component in the construction of materials with specific electronic and photophysical properties.

The fluorine atom, with its high electronegativity and small size, significantly influences the electronic properties of the aromatic ring. It acts as a weak deactivator for electrophilic aromatic substitution while being an ortho, para-director. In the context of medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of a drug molecule. ossila.com Its presence can also influence the acidity of nearby protons and the reactivity of other functional groups.

The strategic placement of these three functionalities in this compound creates a molecule with orthogonal reactivity, where each functional group can be addressed selectively under different reaction conditions, opening up a vast array of possibilities for the synthesis of complex and valuable molecules.

Overview of Research Directions for Multiply Functionalized Arenes

Multiply functionalized arenes, such as this compound, are at the forefront of various research domains. In medicinal chemistry , these building blocks are instrumental in the synthesis of novel therapeutic agents. The ability to introduce multiple points of diversity allows for the fine-tuning of pharmacological properties to optimize efficacy and reduce side effects.

In materials science , polyfunctional arenes are crucial for the development of advanced organic materials. They serve as monomers for the synthesis of conjugated polymers with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The defined substitution pattern on the aromatic ring allows for precise control over the polymer's architecture and, consequently, its bulk properties.

Another significant area of research is the development of new synthetic methodologies . The unique reactivity of multiply functionalized arenes drives the discovery of novel catalytic systems and reaction pathways. The quest for more efficient and selective transformations of these substrates continues to push the boundaries of organic synthesis, with a focus on green chemistry principles and atom economy.

The exploration of the reactivity of compounds like this compound is expected to lead to the discovery of new molecular entities with unique properties and applications, further expanding the toolbox of synthetic chemists and materials scientists.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2-ethynyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYQTHKVWSCVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 2 Ethynyl 4 Fluorobenzene

Established Synthetic Routes to the Core Structure

The construction of 1-Bromo-2-ethynyl-4-fluorobenzene can be achieved through multi-step synthetic sequences that rely on well-established transformations in organic chemistry. These routes often involve the initial synthesis of a di- or tri-substituted benzene (B151609) precursor, followed by the introduction of the ethynyl (B1212043) group.

Preparation via Desilylation of Silylated Ethynyl Precursors

A common and effective method for the introduction of a terminal ethynyl group is through the Sonogashira coupling of an aryl halide with a silyl-protected acetylene (B1199291), such as (trimethylsilyl)acetylene, followed by a desilylation step. acs.orgacs.org The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the acidic proton of the alkyne, preventing unwanted side reactions, and can be readily removed under mild conditions. wikipedia.org

A plausible synthetic route would involve the Sonogashira coupling of a suitable precursor like 1-bromo-4-fluoro-2-iodobenzene (B1271557) with (trimethylsilyl)acetylene. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for the selective ethynylation at the 2-position. wikipedia.org The resulting silylated intermediate, 1-bromo-4-fluoro-2-((trimethylsilyl)ethynyl)benzene, can then be treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to remove the TMS group and afford the final product, this compound. wikipedia.org

Table 1: Reaction Scheme for Desilylation Route

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1-Bromo-4-fluoro-2-iodobenzene, (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI, Triethylamine (B128534), THF, rt | 1-Bromo-4-fluoro-2-((trimethylsilyl)ethynyl)benzene |

| 2 | 1-Bromo-4-fluoro-2-((trimethylsilyl)ethynyl)benzene | Tetrabutylammonium fluoride (TBAF), THF | This compound |

Potential Pathways from Substituted Benzene Derivatives

Another key precursor, 2-bromo-5-fluorobenzaldehyde, can be synthesized from o-fluorobenzaldehyde via bromination using N-bromosuccinimide in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride. google.com Alternatively, it can be prepared from 1-bromo-4-fluorobenzene (B142099) through ortho-lithiation with n-butyllithium followed by formylation with methyl formate. This aldehyde can then be converted to the corresponding alkyne through various methods, such as the Corey-Fuchs reaction.

The synthesis of 1,2-dibromo-4-fluorobenzene (B1585839) is also a viable starting point. nih.gov Subsequent regioselective functionalization would be necessary to introduce the ethynyl group at the desired position.

Exploration of Advanced Catalytic Approaches

Modern organic synthesis increasingly relies on the use of sophisticated catalytic systems to achieve high efficiency and selectivity. The synthesis of this compound can benefit significantly from such advanced catalytic methodologies.

Transition Metal-Catalyzed Cross-Coupling Strategies for Ethynyl Group Introduction

The Sonogashira cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms and is the most prominent method for introducing an ethynyl group onto an aromatic ring. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

The regioselectivity of the Sonogashira coupling is a critical consideration when working with di- or tri-halogenated substrates. nih.govrsc.orgrsc.org The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl. wikipedia.org This differential reactivity can be exploited to achieve selective ethynylation. For example, in a molecule like 1-bromo-4-fluoro-2-iodobenzene, the Sonogashira coupling will preferentially occur at the more reactive iodo-substituted position. nih.govwikipedia.org

Table 2: Catalyst System for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | CuI | Triethylamine or Diisopropylamine | THF or DMF | Room Temperature to Reflux |

The choice of palladium catalyst and ligands can also influence the regioselectivity of the coupling reaction, offering a degree of control over the synthetic outcome. rsc.org

Strategies for Selective Bromination and Fluorination in Aryl Scaffolds

The synthesis of the necessary halogenated precursors often requires selective halogenation reactions. The introduction of a fluorine atom can be accomplished through methods like the Schiemann reaction, which involves the thermal decomposition of an aryldiazonium fluoroborate or hexafluorophosphate (B91526) salt. chemicalbook.comorgsyn.org

Selective bromination of a fluorinated aromatic ring is also a key transformation. For example, the bromination of fluorobenzene (B45895) in the presence of a Lewis acid catalyst such as iron(III) bromide yields 1-bromo-4-fluorobenzene. wikipedia.org The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine atom. In the case of o-fluorobenzaldehyde, bromination with N-bromosuccinimide and a Lewis acid leads to the formation of 2-bromo-5-fluorobenzaldehyde. google.com

Metal-Free Synthetic Procedures for Related Ethynylarenes

While transition metal catalysis is dominant in the synthesis of ethynylarenes, there is a growing interest in the development of metal-free alternatives. These methods often rely on photoredox catalysis or the use of strong bases to promote the desired transformations. acs.orgrsc.orgresearchgate.net

For instance, metal-free hydroarylation of alkynes with arenes can be achieved in the presence of a strong acid like trifluoroacetic acid. researchgate.net Additionally, photocatalytic methods using organic dyes have been developed for the arylation of alkynes with diazonium salts. rsc.org Another approach involves the decarboxylation of alkynoic acids to generate terminal alkynes under metal-free conditions. researchgate.net While these methods have not been specifically reported for the synthesis of this compound, they represent a promising and more sustainable future direction in the synthesis of this and related compounds.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Ethynyl 4 Fluorobenzene

Cross-Coupling Reactions Involving Bromine and Ethynyl (B1212043) Moieties

The presence of both an aryl bromide and a terminal alkyne functionality makes 1-Bromo-2-ethynyl-4-fluorobenzene an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Sonogashira Coupling and Related Reactions

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. semanticscholar.orgwikipedia.org In the context of this compound, the reaction can proceed by coupling a different terminal alkyne at the C-Br bond. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually CuI, in the presence of an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orglibretexts.org

The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II)-aryl intermediate. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of the base to form a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst. wikipedia.org

While specific examples for this compound are not extensively documented in readily available literature, the reactivity of the aryl bromide moiety is well-established for similar substrates. For instance, the Sonogashira coupling of various aryl bromides with terminal alkynes is a widely used transformation in the synthesis of pharmaceuticals and organic materials. wikipedia.org The reaction conditions, such as the choice of catalyst, solvent, base, and temperature, can be optimized to achieve high yields of the desired products.

Suzuki-Miyaura and Heck Reaction Analogues

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon single bond between an organoboron compound (typically a boronic acid or ester) and an organic halide. researchgate.netlibretexts.org this compound can react with various aryl or vinyl boronic acids at the C-Br position. These reactions are generally catalyzed by a palladium(0) complex in the presence of a base, such as sodium carbonate, potassium carbonate, or potassium phosphate. researchgate.netstackexchange.com The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic acid and the base), and subsequent reductive elimination to give the biaryl product and regenerate the catalyst. researchgate.net Studies on related compounds like 1-bromo-2-fluorobenzene (B92463) and 1-bromo-4-fluorobenzene (B142099) have demonstrated efficient Suzuki-Miyaura coupling with various boronic acids, suggesting similar reactivity for this compound. researchgate.netstackexchange.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. nih.govbeilstein-journals.org The bromine atom of this compound can participate in Heck reactions with various alkenes, such as styrenes or acrylates. The reaction is catalyzed by a palladium catalyst, often in the presence of a phosphine (B1218219) ligand and a base. nih.govbeilstein-journals.org The mechanism typically proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by the base. nih.gov

Intermolecular Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the well-established Sonogashira, Suzuki-Miyaura, and Heck reactions, the reactive sites on this compound allow for other intermolecular bond-forming reactions. For instance, the aryl bromide can participate in other palladium-catalyzed cross-coupling reactions like the Stille coupling (with organostannanes), Hiyama coupling (with organosilanes), and Negishi coupling (with organozinc reagents).

Furthermore, the terminal alkyne can undergo various addition reactions. For example, it can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles, a reaction of significant importance in medicinal chemistry and materials science. It can also undergo hydration to form a ketone or be used in various other addition and coupling reactions characteristic of terminal alkynes.

Cycloaddition and Cyclization Chemistry

The ethynyl group in this compound is a key functionality for engaging in cycloaddition and cyclization reactions, leading to the formation of cyclic and polycyclic structures.

Intramolecular Cyclizations Initiated by Ethynyl Functionality

While specific examples for this compound are scarce in the literature, related structures with ortho-alkynyl and a suitable functional group can undergo intramolecular cyclization. For instance, if a nucleophilic group were introduced at the position ortho to the ethynyl group, an intramolecular cyclization could be triggered. Such reactions are valuable for the synthesis of heterocyclic compounds. For example, 2-alkynylphenols can undergo intramolecular cyclization to form substituted benzo[b]furans.

Formation of Benzyne (B1209423) Intermediates and Subsequent Trapping Reactions

The presence of a bromine and a hydrogen atom on adjacent carbons of the benzene (B151609) ring allows for the potential formation of a highly reactive intermediate known as benzyne (in this case, 4-fluoro-2-ethynylbenzyne). semanticscholar.orgmasterorganicchemistry.com The generation of benzyne can be achieved by treating this compound with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent. semanticscholar.orgmasterorganicchemistry.com The base abstracts the proton ortho to the bromine atom, followed by the elimination of bromide, leading to the formation of the strained triple bond within the aromatic ring. masterorganicchemistry.com

Once formed, this highly electrophilic benzyne intermediate can be trapped by a variety of nucleophiles and dienes. semanticscholar.orglibretexts.org For example, in the presence of a nucleophile like an amine or an alcohol, a nucleophilic addition to the benzyne would occur, leading to the formation of a substituted aniline (B41778) or ether, respectively. If a diene, such as furan (B31954) or cyclopentadiene, is present, the benzyne can undergo a [4+2] cycloaddition (Diels-Alder reaction) to furnish bridged polycyclic products. semanticscholar.orglibretexts.orgstackexchange.com The regioselectivity of the nucleophilic attack on the unsymmetrical 4-fluoro-2-ethynylbenzyne would be influenced by the electronic effects of the fluoro and ethynyl substituents.

On-Surface Cyclizations for Nanostructure Generation

On-surface synthesis is a powerful bottom-up approach that utilizes thermally activated reactions of molecular precursors on a catalytic surface to create atomically precise carbon nanostructures like nanographenes and graphene nanoribbons (GNRs). capes.gov.brnih.gov The process typically involves a sequence of dehalogenation, polymerization, and cyclodehydrogenation steps. researcher.life this compound is a well-suited precursor for such methodologies.

The generation of nanostructures from this precursor on a catalytic metal surface, such as Au(111) or TiO2, is proposed to follow a multi-step reaction pathway: nih.gov

Dehalogenation and Polymerization: Upon thermal annealing, the carbon-bromine bond, being the weakest link, cleaves first. This dehalogenation step generates highly reactive aryl radicals on the surface. These radicals can then couple via Ullmann-type reactions to form one-dimensional poly(phenylene ethynylene) chains. The fluorine atoms are expected to remain intact during this initial polymerization step due to the higher strength of the C-F bond. researcher.life

Cyclization and Planarization: Further increasing the temperature induces intramolecular cyclization reactions. The ethynyl groups are crucial in this phase, enabling the formation of new ring structures and extending the π-conjugated system. This can be followed by cyclodehydrogenation, where C-H and potentially C-F bonds are cleaved to achieve a fully planar, graphene-like structure. nih.govresearcher.life The specific architecture of the final nanostructure is dictated by the precise annealing temperatures and the catalytic nature of the substrate. researchgate.net This method provides a pathway to fluorinated GNRs or other complex nanographenes whose properties can be tuned by the presence and position of the fluorine atoms. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine and Ethynyl Activation

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. researchgate.net Its feasibility is highly dependent on the electronic properties of the ring, specifically the presence of electron-withdrawing groups and a suitable leaving group. youtube.com In this compound, the ethynyl group (-CCH) acts as a mild electron-withdrawing group through its sp-hybridized carbons, thereby activating the aromatic ring for nucleophilic attack.

The molecule presents two potential leaving groups: bromide (-Br) and fluoride (B91410) (-F). While the C-Br bond is generally weaker than the C-F bond, fluorine can be a superior leaving group in SNAr. This is because the rate-determining step is often the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). youtube.comyoutube.com The high electronegativity of fluorine strongly stabilizes this intermediate, accelerating the reaction. youtube.com

The substitution can occur via two primary mechanisms:

Addition-Elimination: A nucleophile attacks the carbon bearing a halogen, forming the Meisenheimer complex. The negative charge is delocalized across the ring, particularly stabilized by the ethynyl group. Subsequently, the halide ion is eliminated to restore aromaticity. youtube.com Given the substituents, nucleophilic attack is most favored at the C1 (bromo-substituted) and C4 (fluoro-substituted) positions.

Elimination-Addition (Benzyne Mechanism): In the presence of a very strong base (like NaNH2), a proton can be abstracted from a position ortho to a halogen, followed by elimination of the halide to form a highly reactive benzyne intermediate. youtube.commasterorganicchemistry.com The nucleophile then adds to one of the carbons of the triple bond. This mechanism could lead to a mixture of products. youtube.com

The presence of both bromine and fluorine offers a platform for selective functionalization, as their relative reactivity as leaving groups can be influenced by the choice of nucleophile and reaction conditions. nih.gov

Table 1: Electronic Properties of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring Electron Density |

| -F (Fluoro) | -I (Strongly withdrawing) | +R (Weakly donating) | Deactivating |

| -Br (Bromo) | -I (Withdrawing) | +R (Weakly donating) | Deactivating |

| -CCH (Ethynyl) | -I (Weakly withdrawing) | Weakly withdrawing | Deactivating |

Exploration of Dimerization and Polymerization Pathways

The dual functionality of this compound, possessing both a halogen and a terminal alkyne, makes it an excellent monomer for various cross-coupling reactions to form dimers and polymers. These reactions are fundamental in creating extended conjugated systems for materials science applications.

Key polymerization pathways include:

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the terminal alkyne of one monomer with the aryl bromide of another. Repeated application of this reaction can lead to the formation of linear poly(phenylene ethynylene)s. These polymers are known for their interesting optical and electronic properties.

Glaser-Hay Coupling: This is an oxidative coupling of terminal alkynes, typically using a copper catalyst (e.g., CuCl/TMEDA) and an oxidant like oxygen. This reaction would link two monomers via a diacetylene (buta-1,3-diyne) bridge, forming a symmetrical dimer. This pathway is a foundational step in the synthesis of graphdiyne (GDY), a 2D carbon allotrope with both sp- and sp²-hybridized carbon atoms. nih.gov The use of a fluorinated precursor could lead to fluorinated GDY, a material with potentially modified electronic properties and stability. researchgate.netrsc.org

The strategic application of these coupling reactions allows for the rational design of a variety of oligomers and polymers with tailored structures and properties, starting from the this compound monomer.

Table 2: Potential Polymerization Reactions of this compound

| Reaction Name | Functional Groups Involved | Typical Catalysts | Resulting Linkage | Potential Product |

| Sonogashira Coupling | Aryl Bromide + Terminal Alkyne | Pd(PPh₃)₄ / CuI | Aryl-Alkyne | Linear Conjugated Polymer |

| Glaser-Hay Coupling | Terminal Alkyne + Terminal Alkyne | CuCl / TMEDA / O₂ | Diacetylene (Butadiyne) | Dimer or Graphdiyne-like network |

Applications of 1 Bromo 2 Ethynyl 4 Fluorobenzene in Target Oriented Synthesis

Strategic Building Block for Diversified Molecular Architectures

The primary utility of 1-Bromo-2-ethynyl-4-fluorobenzene lies in its capacity to serve as a scaffold for generating molecular diversity. The bromo and ethynyl (B1212043) groups are particularly amenable to a wide range of well-established cross-coupling reactions, enabling the stepwise and controlled introduction of different substituents.

The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling with boronic acids to form new carbon-carbon bonds with other aryl or vinyl groups, the Buchwald-Hartwig amination for installing nitrogen-based functional groups, and the Stille coupling with organostannanes.

Simultaneously, the terminal alkyne is a versatile functional group for another set of powerful transformations. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is one of the most prominent reactions involving this group. fluorochem.co.uk Furthermore, the alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole rings. accelachem.comgoogle.com This reaction is known for its high efficiency, selectivity, and compatibility with a wide range of functional groups. accelachem.comaccelachem.com

The fluorine atom, while less reactive in cross-coupling, plays a crucial role in modulating the electronic properties of the molecule. Its strong electron-withdrawing nature can influence the reactivity of the other positions and impart desirable physicochemical properties, such as enhanced metabolic stability and binding affinity in medicinal chemistry contexts, or tuned energy levels in materials science.

The orthogonal nature of these functional groups allows chemists to perform sequential couplings. For instance, a Sonogashira reaction can be performed at the alkyne position, followed by a Suzuki reaction at the bromo position, leading to highly complex and non-symmetrical products from a single, readily available starting material.

Table 1: Reactive Sites of this compound and Key Transformations

| Functional Group | Position | Common Reactions |

|---|---|---|

| Bromo (-Br) | C1 | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Stille Coupling, Heck Reaction |

| Ethynyl (-C≡CH) | C2 | Sonogashira Coupling, Click Chemistry (CuAAC), Hydration, Hydrogenation |

Precursor for Functionalized Heterocyclic Compounds

Heterocyclic compounds are foundational to medicinal chemistry and materials science. This compound is an excellent precursor for constructing a variety of heterocyclic systems, particularly fused ring systems like quinolines and indoles.

A common strategy involves an initial Sonogashira coupling to introduce a substituent at the ethynyl position, followed by an intramolecular cyclization. For example, coupling the alkyne with an ortho-aminoaryl halide can set the stage for a subsequent cyclization to form a quinoline (B57606) core. While direct examples with this specific trifluorinated compound are proprietary or less documented in open literature, the synthesis of fluorinated and brominated quinolines from related precursors is well-established. For instance, strategies for constructing 4-bromo quinolines often involve the cyclization of ortho-propynol phenyl azides, which could be conceptually accessed from precursors like this compound. The synthesis of complex quinoline derivatives often relies on the Pfitzinger reaction or Friedländer annulation, which can be adapted to use advanced, functionalized building blocks.

The general synthetic logic involves leveraging the bromo and ethynyl groups to build a linear precursor that already contains the necessary atoms for the target heterocycle. A final ring-closing step, often catalyzed, then yields the desired scaffold. The fluorine atom is carried through the synthesis to be incorporated into the final heterocyclic product, imparting its unique electronic influence.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large collections of related compounds (libraries) for high-throughput screening, particularly in drug discovery. The orthogonal reactivity of this compound makes it an ideal scaffold for this purpose. fluorochem.co.uk

A divergent synthetic approach can be envisioned where the core scaffold is elaborated at its two reactive positions with different sets of building blocks.

A Hypothetical Combinatorial Synthesis:

First Diversification Point (Alkyne): The ethynyl group of this compound is reacted with a library of, for example, 20 different organic azides via CuAAC (click chemistry). This creates a new library of 20 different triazole-substituted bromo-fluorobenzenes.

Second Diversification Point (Bromine): Each of the 20 compounds from the first step is then subjected to a Suzuki coupling reaction, using a library of 50 different boronic acids.

This two-step sequence would theoretically generate a library of 1,000 (20 x 50) unique, discrete compounds, each featuring the core fluoro-phenyl structure but with diverse appendages at the former alkyne and bromo positions. This rapid generation of molecular diversity is invaluable for exploring chemical space to identify new bioactive molecules or materials with specific properties. fluorochem.co.uk

Intermediate in the Synthesis of Optoelectronic and Material Precursors

The creation of extended π-conjugated systems is fundamental to the field of organic electronics. Arylene ethynylene structures are of particular interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. This compound serves as a key AB-type monomer for the synthesis of poly(aryleneethynylene)s (PAEs).

In this context, a repetitive Sonogashira coupling reaction can be used to polymerize the monomer. fluorochem.co.uk The bromo group of one monomer unit couples with the ethynyl group of another, leading to a long, conjugated polymer chain. The fluorine atom on the phenyl ring is critical for tuning the properties of the resulting polymer. It lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve stability and adjust the material's optical and electronic characteristics.

Furthermore, the compound can be used to synthesize discrete, well-defined oligomers or larger molecular structures for materials science. For example, it is cited as a starting material in patents for novel compounds intended for various applications, highlighting its role in the creation of proprietary materials. The synthesis of ethynyl-linked covalent organic frameworks (COFs) using Sonogashira coupling with porphyrin-based building blocks demonstrates the power of this chemistry to create highly ordered, functional materials. The principles are directly applicable to monomers like this compound for creating new functional polymers and frameworks.

Advanced Characterization and Spectroscopic Analysis in Reaction Studies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of "1-Bromo-2-ethynyl-4-fluorobenzene". Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's atomic connectivity and chemical environment.

In a typical ¹H NMR spectrum of "this compound", the ethynyl (B1212043) proton (-C≡CH) is expected to appear as a singlet in a characteristic region of the spectrum. The aromatic protons will exhibit a more complex splitting pattern due to spin-spin coupling between adjacent protons and with the fluorine atom. The precise chemical shifts and coupling constants are sensitive to the electronic effects of the bromo and fluoro substituents on the benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the ethynyl carbons and the aromatic carbons. The carbon attached to the bromine atom and the carbon attached to the fluorine atom will show characteristic chemical shifts influenced by the electronegativity of these halogens. Furthermore, the carbon atoms of the benzene ring will exhibit splitting in the ¹³C NMR spectrum due to coupling with the fluorine atom (¹JC-F, ²JC-F, etc.), which can be invaluable for unambiguous signal assignment.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to further refine the structural assignment. COSY spectra reveal proton-proton coupling networks, helping to establish the relative positions of the aromatic protons. HSQC spectra correlate proton signals with their directly attached carbon signals, providing a powerful tool for assigning both the ¹H and ¹³C spectra concurrently.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-C≡ | ~3.5 | s | N/A |

| Ar-H | 7.2 - 7.8 | m | Various |

Note: Predicted values are illustrative and can vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br | ~115 |

| C-F | ~160 (d, ¹JC-F ≈ 250 Hz) |

| C-ethynyl | ~80, ~82 |

| Other Ar-C | 115 - 140 |

Note: Predicted values are illustrative and can vary based on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry is a highly sensitive analytical technique crucial for confirming the molecular weight of "this compound" and for monitoring the progress of reactions in which it is a reactant or product.

Upon ionization, typically through techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule is converted into gas-phase ions. The mass-to-charge ratio (m/z) of these ions is then measured. The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of the compound. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet, with the two peaks separated by two m/z units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

In the context of reaction monitoring, mass spectrometry can be used to track the disappearance of starting materials and the appearance of products over time. By analyzing small aliquots of the reaction mixture at different time points, chemists can assess the reaction's conversion and identify any intermediates or side products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further solidifying the identification of the target compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Isotopic Pattern |

| [C₈H₄⁷⁹BrF]⁺ | 197.95 | Present |

| [C₈H₄⁸¹BrF]⁺ | 199.95 | Present |

X-ray Crystallography for Definitive Structural Determination

While NMR and mass spectrometry provide compelling evidence for the structure of "this compound", X-ray crystallography offers the most definitive and unambiguous three-dimensional structural determination, provided that a suitable single crystal of the compound or a derivative can be grown.

In an X-ray crystallography experiment, a beam of X-rays is diffracted by the electrons of the atoms in the crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms in the molecule can be determined with high precision. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a complete and detailed picture of the molecular geometry in the solid state.

The crystal structure of "this compound" would reveal the planarity of the benzene ring and the linear geometry of the ethynyl group. It would also provide insights into the intermolecular interactions, such as halogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its behavior in the solid state. Although a crystal structure for the parent compound may not be readily available in the public domain, crystallographic studies of its reaction products or co-crystals can provide crucial structural information about the core "this compound" moiety.

Computational and Theoretical Investigations of 1 Bromo 2 Ethynyl 4 Fluorobenzene

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed elucidation of reaction mechanisms that are often difficult to study experimentally. For a molecule like 1-bromo-2-ethynyl-4-fluorobenzene, DFT would be instrumental in mapping the potential energy surfaces of its reactions, such as the widely used Sonogashira coupling.

A typical DFT investigation of a reaction mechanism involves several key steps:

Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. Identifying the TS is crucial as its energy determines the activation barrier of the reaction.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

For instance, in a palladium-catalyzed Sonogashira coupling reaction, DFT calculations can model the entire catalytic cycle. rsc.org This cycle typically includes steps like oxidative addition, transmetalation (or in some cases, alkynylation), and reductive elimination. rsc.org By calculating the Gibbs free energy of each intermediate and transition state, a complete energy profile can be constructed. This profile reveals the rate-determining step of the reaction, which is the step with the highest activation energy. rsc.org While specific data for this compound is unavailable, an illustrative energy profile for a generic Sonogashira coupling highlights the type of insights gained.

Illustrative Data Table 1: Hypothetical DFT-Calculated Relative Free Energies for a Sonogashira Coupling Catalytic Cycle

| Species/Step | Description | Hypothetical Relative Free Energy (kcal/mol) |

| Reactants | Aryl Halide + Alkyne + Catalyst | 0.0 |

| Oxidative Addition TS | Transition state for C-Br bond activation | +15.2 |

| Oxidative Addition Intermediate | Pd(II) intermediate formed | -5.4 |

| Alkynylation TS | Transition state for alkyne coordination | +21.5 |

| Alkynylation Intermediate | Pd(II) intermediate with both organic groups | -2.8 |

| Reductive Elimination TS | Transition state for C-C bond formation | +18.7 |

| Products | Coupled Product + Regenerated Catalyst | -25.0 |

This table is for illustrative purposes only and does not represent experimentally validated data for this compound.

Similarly, for cycloaddition reactions, such as those involving tetrazines or diazolkanes, DFT can be used to model the concerted or stepwise pathways. nih.govworldscientific.com These studies help in understanding whether bicyclic intermediates are formed and can predict the activation barriers for the cycloaddition and any subsequent elimination steps, such as the loss of nitrogen gas. nih.gov

Computational Analysis of Electronic Structure and Reactivity Descriptors

The inherent reactivity of a molecule is governed by its electronic structure. Computational methods can quantify various electronic properties that serve as powerful reactivity descriptors. For this compound, these descriptors would shed light on how the interplay between the electron-withdrawing bromine and fluorine atoms and the π-system of the ethynyl (B1212043) group influences its chemical behavior.

Key electronic descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP would highlight the electron-rich alkyne and the varying electronic nature of the aromatic ring due to the halogen substituents.

Atomic Charges: Methods like Mulliken population analysis or Natural Population Analysis (NPA) assign partial charges to each atom in the molecule. These charges help in identifying reactive sites, for example, by indicating the most electropositive carbon atom or the most electronegative halogen.

Illustrative Data Table 2: Hypothetical Calculated Electronic Properties for this compound

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of molecular polarity | 1.8 Debye |

| ESP Minimum | Most negative potential (e.g., near alkyne π-cloud) | -35 kcal/mol |

| ESP Maximum | Most positive potential (e.g., near C-Br σ-hole) | +25 kcal/mol |

This table is for illustrative purposes only and does not represent experimentally validated data.

These computational tools allow for a detailed understanding of how substituents affect electronic properties. For example, studies on substituted picoline compounds have shown how different substituent positions influence the ESP and, consequently, the likely sites for nucleophilic or electrophilic attack. nih.gov

Modeling of Regioselectivity and Stereoselectivity in Transformations

Many reactions involving polysubstituted benzenes can yield multiple isomers. Computational modeling is an invaluable tool for predicting and rationalizing the regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the product) of such transformations.

The prediction of regioselectivity is typically achieved by comparing the activation energies for all possible reaction pathways. beilstein-journals.org The pathway with the lowest activation barrier is kinetically favored and will lead to the major product. For example, in an electrophilic aromatic substitution reaction on this compound, an incoming electrophile could attack several positions on the benzene (B151609) ring. A computational model would calculate the transition state energy for attack at each unique position. The results would indicate which isomer (ortho, meta, or para relative to a specific substituent) is most likely to form. rsc.org

For reactions involving the alkyne group, such as cycloadditions, computational models can predict both regioselectivity and stereoselectivity. worldscientific.com In a [3+2] cycloaddition, for instance, the orientation of the dipole relative to the alkyne determines the resulting regioisomer. DFT calculations can determine the activation energies for the different approaches, thereby predicting the outcome. worldscientific.com Similarly, in reactions that create new stereocenters, the relative energies of the transition states leading to different stereoisomers (e.g., endo vs. exo in a Diels-Alder reaction) can be calculated to predict the stereochemical outcome. worldscientific.com Automated workflows have even been developed to predict regioselectivity in C-H activation reactions by calculating the relative energies of key intermediates. beilstein-journals.org

By applying these established computational strategies, a comprehensive theoretical understanding of the reactivity, reaction mechanisms, and selectivity of this compound can be achieved, guiding its synthetic application and the development of new chemical transformations.

Emerging Research Areas and Future Perspectives

Development of Sustainable and Green Synthetic Protocols

The synthesis of functionalized aromatic compounds like 1-Bromo-2-ethynyl-4-fluorobenzene has traditionally relied on multi-step procedures that may involve harsh reagents and generate significant waste. The principles of green chemistry are driving research towards more sustainable and efficient synthetic methods.

A key focus in the green synthesis of aryl alkynes is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.org Modern iterations of the Sonogashira coupling are being developed to be more environmentally friendly by using water as a solvent, employing lower catalyst loadings, and operating under milder conditions. organic-chemistry.org For the synthesis of this compound, a potential green approach would involve the Sonogashira coupling of a suitable dihalobenzene precursor with a protected acetylene (B1199291) source, followed by deprotection. The development of robust, reusable catalysts for this transformation is a key area of ongoing research.

Recent advancements have highlighted the use of mechanochemistry, or ball milling, for the deoxygenative alkynylation of heterocyclic N-oxides, presenting a solvent-free, sustainable methodology. This approach, which utilizes terminal alkynes as direct alkynylating reagents, could potentially be adapted for the synthesis of compounds like this compound, further reducing the environmental impact of its production.

The following table summarizes potential green chemistry approaches for the synthesis of this compound and related compounds:

| Green Chemistry Approach | Description | Potential Application to this compound |

| Aqueous Sonogashira Coupling | Performing the Sonogashira reaction in water or aqueous solvent mixtures reduces the reliance on volatile organic compounds (VOCs). organic-chemistry.org | Synthesis from a dihalobenzene precursor and a protected alkyne in an aqueous medium. |

| Copper-Free Sonogashira Coupling | Eliminating the copper co-catalyst, which can be toxic and lead to side reactions, makes the process more environmentally benign. | A cleaner synthesis with simplified purification procedures. |

| Mechanochemistry | Solvent-free reactions conducted by mechanical grinding can reduce waste and energy consumption. | A potential novel route for the direct alkynylation of a functionalized benzene (B151609) ring. |

| Reusable Catalysts | The use of catalysts that can be easily recovered and reused for multiple reaction cycles improves the overall efficiency and reduces waste. | Immobilized palladium catalysts could be employed in the Sonogashira synthesis. |

Integration into Flow Chemistry and Automation Platforms

The integration of chemical synthesis into continuous flow reactors and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput screening and optimization. nih.govchemrxiv.orgrsc.orgnih.gov The synthesis of this compound and its derivatives is well-suited for this technological shift.

Flow chemistry has been successfully applied to Sonogashira coupling reactions, demonstrating the potential for the continuous production of aryl alkynes. youtube.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities compared to traditional batch processes. The use of packed-bed reactors with immobilized catalysts can further streamline the synthesis and purification process.

Automated flow synthesis platforms, initially developed for peptide and protein synthesis, are now being adapted for a wider range of organic molecules. nih.govchemrxiv.orgrsc.org Such platforms could be programmed to perform the multi-step synthesis of a library of derivatives based on the this compound scaffold, accelerating the discovery of new materials and bioactive compounds.

The table below outlines the benefits of integrating the synthesis of this compound into flow chemistry and automation:

| Technology | Advantages | Relevance to this compound |

| Continuous Flow Chemistry | Enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction conditions, potential for scalability. nih.gov | Efficient and safe synthesis of the target compound and its derivatives via reactions like Sonogashira coupling. |

| Automated Synthesis Platforms | High-throughput synthesis of compound libraries, rapid reaction optimization, reduced manual labor and human error. nih.govchemrxiv.orgrsc.org | Accelerated discovery of new materials and drug candidates based on the this compound scaffold. |

| In-line Analysis | Real-time monitoring of reaction progress, enabling rapid optimization and quality control. | Integration with spectroscopic techniques (e.g., IR, NMR) for immediate analysis of the reaction output. |

Exploration in Supramolecular Assembly and Host-Guest Chemistry

The unique structural features of this compound make it a promising building block for the construction of novel supramolecular assemblies and for studies in host-guest chemistry. nih.govnih.gov

Phenylacetylene (B144264) derivatives are known to self-assemble into a variety of ordered structures, including helical polymers and nanoparticles. nih.gov The presence of halogen atoms can significantly influence these self-assembly processes through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms in this compound can therefore be expected to direct the formation of unique and potentially functional supramolecular architectures. The fluorine atom, in particular, can participate in hydrogen bonding and other electrostatic interactions, which can be exploited in the design of self-assembling systems. nih.gov

In host-guest chemistry, a host molecule selectively binds a guest molecule through non-covalent interactions. The fluorinated benzene ring of this compound could act as a guest, interacting with electron-rich host molecules through anion-π or other electrostatic interactions. Conversely, polymers or larger structures derived from this compound could act as hosts for smaller guest molecules.

The potential applications of supramolecular structures derived from this compound are summarized in the table below:

| Supramolecular Application | Design Principle | Potential Functionality |

| Self-Assembling Nanomaterials | The interplay of π-π stacking of the phenyl rings, halogen bonding from the bromine atom, and hydrogen bonding involving the fluorine atom. nih.govnih.gov | Development of new materials with tailored electronic, optical, or catalytic properties. nih.gov |

| Host-Guest Systems | The fluorinated aromatic ring can interact with complementary host or guest molecules through non-covalent forces. | Design of sensors for specific analytes or as components in molecular recognition systems. |

| Liquid Crystals | The rigid, linear structure of phenylacetylene derivatives can promote the formation of liquid crystalline phases. | Creation of new liquid crystalline materials with potential applications in displays and other optoelectronic devices. |

Bioconjugation and Chemical Biology Applications

The bifunctional nature of this compound, possessing both a terminal alkyne and a reactive aryl halide, makes it an attractive candidate for applications in bioconjugation and chemical biology. morressier.comresearchgate.networktribe.comnih.govacs.org

The terminal alkyne group is a well-established functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netnih.govacs.org These reactions are highly efficient and bioorthogonal, meaning they can be performed in complex biological environments without interfering with native biochemical processes. This allows for the precise attachment of this compound to biomolecules such as proteins, peptides, and nucleic acids that have been modified to contain an azide (B81097) group. morressier.comworktribe.com

The bromo-fluoro-phenyl moiety provides a second site for chemical modification. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, allowing for the attachment of other molecular entities. The fluorine atom can serve as a useful label for ¹⁹F NMR spectroscopy, a powerful tool for studying molecular interactions and dynamics in biological systems.

The potential of this compound as a bifunctional linker for orthogonal bioconjugation is particularly noteworthy. researchgate.net Orthogonal conjugation strategies allow for the sequential and specific labeling of a biomolecule with two different probes or payloads. For example, the alkyne could be used for an initial "click" reaction, followed by a palladium-catalyzed coupling at the bromine position.

The following table details the potential bioconjugation and chemical biology applications of this compound:

| Application | Key Feature | Description |

| Bifunctional Linker | Orthogonal reactivity of the alkyne and the bromo-phenyl group. researchgate.net | Enables the sequential attachment of two different molecules to a biomolecule, facilitating the construction of complex bioconjugates. morressier.comworktribe.com |

| "Click" Chemistry Handle | The terminal alkyne group readily participates in CuAAC and SPAAC reactions. nih.govacs.org | Allows for efficient and specific labeling of biomolecules with fluorescent dyes, imaging agents, or therapeutic payloads. |

| ¹⁹F NMR Probe | The fluorine atom provides a sensitive and specific signal for NMR studies. | Can be used to monitor drug binding, protein folding, or other biological processes without the need for isotopic enrichment. |

| Chemical Probe for Target Identification | The reactive handles can be used to attach the molecule to a solid support for affinity chromatography or to introduce a reporter tag for target identification studies. | Facilitates the discovery and validation of new drug targets. |

Q & A

Q. What are the common synthetic routes for 1-bromo-2-ethynyl-4-fluorobenzene, and how are reaction conditions optimized?

The synthesis typically involves sequential halogenation and ethynylation steps. A validated approach includes:

- Halogenation : Direct bromination of fluorobenzene derivatives using electrophilic brominating agents (e.g., Br₂/FeBr₃) at controlled temperatures (0–25°C) to achieve regioselective substitution at the para position .

- Ethynylation : Sonogashira coupling of 1-bromo-4-fluorobenzene with trimethylsilylacetylene (TMSA), followed by desilylation using K₂CO₃/MeOH to yield the terminal ethynyl group . Optimization Tips :

- Use Pd(PPh₃)₄/CuI catalysts for efficient coupling under inert atmospheres .

- Monitor reaction progress via TLC or GC-MS to minimize side products (e.g., dihalogenation) .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0°C, 12h | 75–85% | |

| Sonogashira | Pd(PPh₃)₄, CuI, TMSA, THF, 60°C, 8h | 60–70% | |

| Desilylation | K₂CO₃, MeOH, RT, 2h | >90% |

Q. How is this compound characterized, and what purity criteria are applied?

Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Ethynyl protons appear as a singlet at δ 2.8–3.2 ppm; aromatic protons show splitting patterns consistent with para-substitution (e.g., doublets for H-3 and H-5) .

- ¹³C NMR : The sp-hybridized ethynyl carbons resonate at δ 70–85 ppm .

Q. What safety protocols are essential for handling this compound?

- Reactivity : The ethynyl group is moisture-sensitive; store under argon at –20°C .

- Health Hazards : Acute toxicity (H301) upon ingestion; use fume hoods and PPE (gloves, goggles) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Competing halogenation at meta/ortho positions is mitigated by:

- Directing Groups : Introduce temporary protecting groups (e.g., –NO₂) to steer bromination to the para position, followed by reduction .

- Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side-product formation (e.g., 20% higher yield at 100°C, 30 min) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Case Study : Aromatic proton doublets merging into a multiplet may indicate steric hindrance from the ethynyl group. Confirm via:

- DEPT-135 NMR : Differentiates CH groups from quaternary carbons .

- 2D NMR (COSY, HSQC) : Maps coupling interactions to assign signals accurately .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts) .

Q. What strategies prevent ethynyl group degradation during downstream reactions?

- Stabilization : Use bulky ligands (e.g., P(o-tol)₃) in cross-coupling reactions to suppress alkyne polymerization .

- Low-Temperature Quenching : Add reactions to cold (−78°C) EtOH/H₂O mixtures to preserve ethynyl integrity .

Q. How is this compound applied in medicinal chemistry or materials science?

- Enzyme Inhibitors : The ethynyl group acts as a bioisostere for carbonyls in kinase inhibitors (e.g., EGFR inhibitors) .

- Polymer Synthesis : Serves as a monomer in conductive polymers via oxidative polymerization (e.g., with FeCl₃), achieving conductivity up to 10⁻² S/cm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.